

Overcoming off-target effects of Clinolamide

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Compound of Interest

Compound Name: Clinolamide

Cat. No.: B1669180

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Clinolamide Technical Support Center

Welcome to the technical support hub for **Clinolamide**. This resource is designed to help researchers, scientists, and drug development professionals anticipate, identify, and overcome the challenges associated with the off-target effects of **Clinolamide** during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Clinolamide** and what are its known primary off-targets?

A1: **Clinolamide** is a potent ATP-competitive inhibitor of Tyrosine Kinase A (TKA), a key regulator in cellular proliferation and survival pathways. However, due to sequence homology in the ATP-binding pocket, **Clinolamide** exhibits significant inhibitory activity against two primary off-targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFR β).

Q2: What is the recommended concentration range to maximize on-target specificity for **Clinolamide**?

A2: To achieve maximal on-target specificity, we recommend using the lowest effective concentration possible. Based on extensive profiling, a concentration range of 50-200 nM is ideal for specific TKA inhibition in most cell-based assays, while minimizing effects on VEGFR2 and PDGFR β . Exceeding 500 nM will likely result in significant off-target activity. Refer to the IC50 data below for guidance.

Q3: How can I experimentally validate that the observed phenotype is due to on-target TKA inhibition and not an off-target effect?

A3: The most rigorous approach is to perform a rescue experiment. After treating with **Clinolamide** to induce the phenotype, introduce a constitutively active or **Clinolamide**-resistant mutant of TKA. If the phenotype is reversed, it confirms on-target activity. Alternatively, using a structurally distinct TKA inhibitor as a secondary control can help validate the findings.

Troubleshooting Guide

Issue 1: I'm observing unexpected anti-angiogenic effects in my cellular model.

- Possible Cause: This is a known consequence of **Clinolamide**'s off-target inhibition of VEGFR2, a critical mediator of angiogenesis.
- Troubleshooting Steps:
 - Confirm Off-Target Activity: Perform a Western blot to check the phosphorylation status of key downstream targets of VEGFR2, such as PLC γ and ERK1/2, in cells treated with **Clinolamide**. A reduction in phosphorylation confirms off-target activity.
 - Dose Reduction: Lower the concentration of **Clinolamide** to a range where it is more selective for TKA (see IC50 table below).
 - Use a Control: Employ a highly selective VEGFR2 inhibitor as a positive control to compare phenotypes and confirm that the observed anti-angiogenic effects match those of direct VEGFR2 inhibition.

Issue 2: My cell proliferation is inhibited, but I also see significant changes in cell morphology and adhesion.

- Possible Cause: These effects may be linked to the off-target inhibition of PDGFR β , which plays a role in cytoskeletal arrangement and focal adhesion.
- Troubleshooting Steps:
 - Assess PDGFR β Pathway: Measure the phosphorylation level of PDGFR β 's downstream effector, Akt, at Ser473. A decrease in p-Akt (Ser473) independent of TKA signaling

suggests PDGFR β inhibition.

- Orthogonal Approach: Use siRNA to specifically knock down TKA. If the morphological changes are not replicated with TKA knockdown but are present with **Clinolamide** treatment, the effect is likely off-target.
- Consult Selectivity Data: Refer to the kinase selectivity profile to understand the potency of **Clinolamide** against PDGFR β relative to TKA.

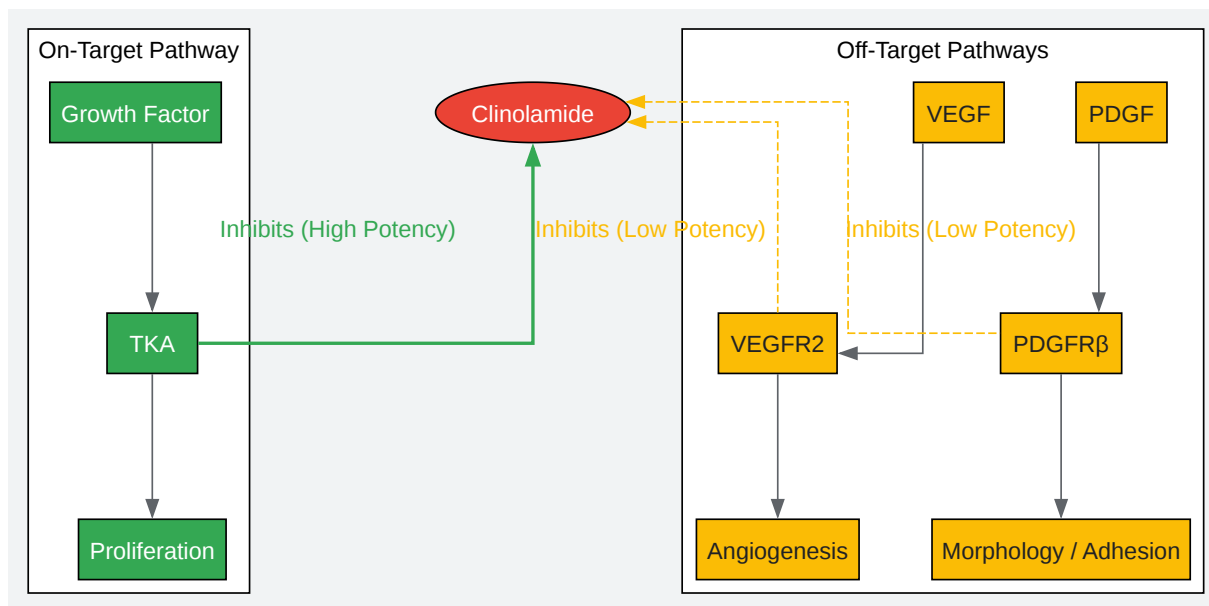
Quantitative Data Summary

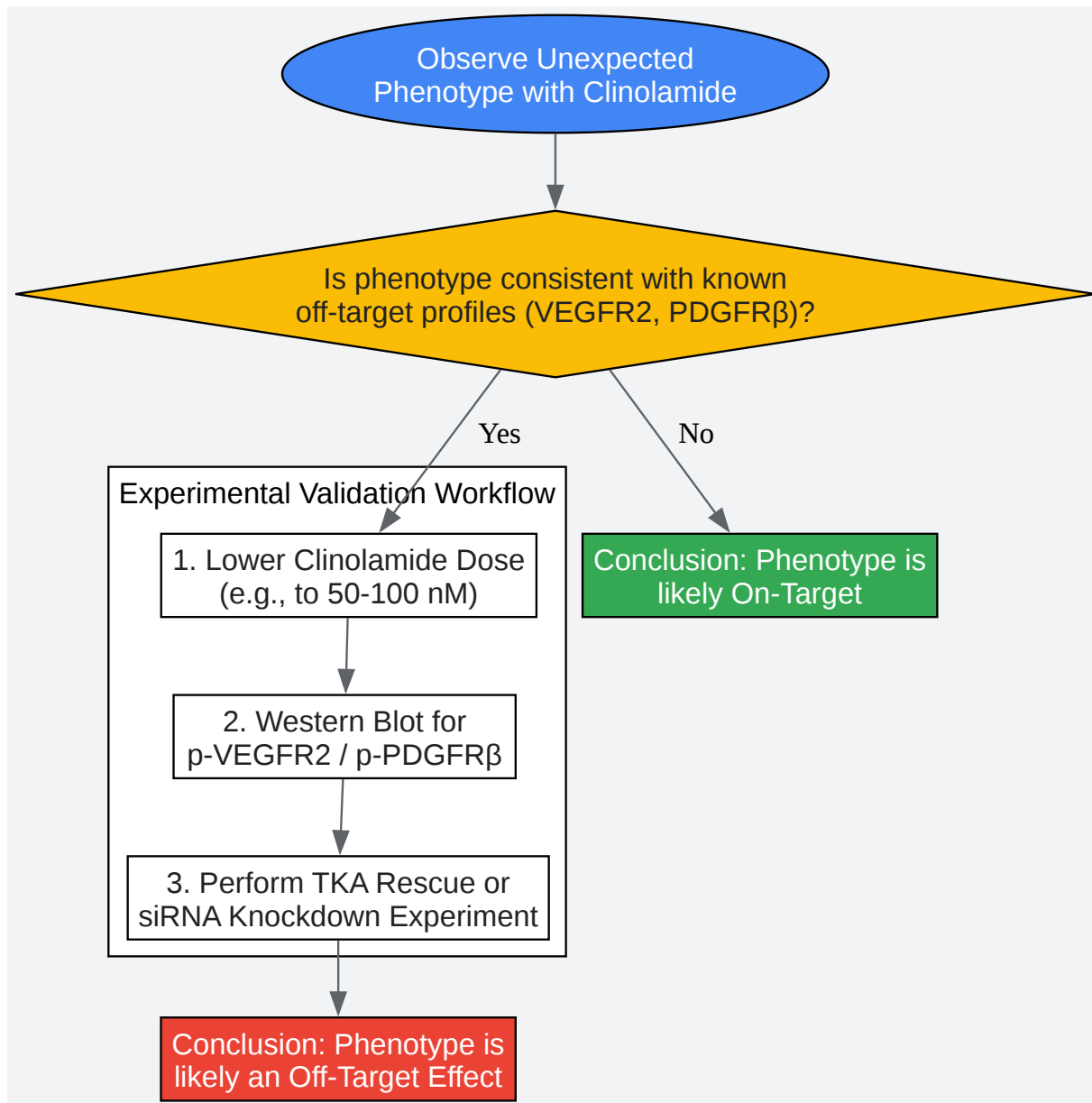
Table 1: In Vitro Kinase Inhibitory Potency (IC₅₀)

Target Kinase	Clinolamide IC ₅₀ (nM)	Description
TKA (On-Target)	25 nM	Primary therapeutic target
VEGFR2 (Off-Target)	450 nM	Primary off-target, angiogenesis
PDGFR β (Off-Target)	800 nM	Secondary off-target, cell morphology
SRC	> 5,000 nM	Negligible activity

| EGFR | > 10,000 nM | Negligible activity |

Signaling Pathway and Experimental Workflow Diagrams





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